molecular formula C25H35NO B12600322 (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine CAS No. 648908-37-6

(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine

Cat. No.: B12600322
CAS No.: 648908-37-6
M. Wt: 365.6 g/mol
InChI Key: CUJHFACFSYDOPE-LHJLODMPSA-N
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Description

(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is a chiral aziridine compound characterized by its unique structure, which includes a decyl chain, a methoxyphenyl group, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve ring-opening.

Major Products Formed

The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving aziridines. It serves as a model substrate for investigating the mechanisms of aziridine ring-opening by biological nucleophiles.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Aziridines are known for their cytotoxic properties, making them candidates for anticancer drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine involves its interaction with nucleophiles, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biological or chemical targets, resulting in diverse biological and chemical effects. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-trans-(4-methoxyphenyl)glycidic acid
  • 2-Methyl-2-propanyl [(2S,3R)-4-{[4-(carbamoyloxy)-2,2-dimethylbutyl][(4-methoxyphenyl)sulfonyl]amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate
  • Acetic acid [(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester

Uniqueness

(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is unique due to its specific chiral configuration and the presence of both a decyl chain and a methoxyphenyl group. These structural features contribute to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.

Properties

CAS No.

648908-37-6

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine

InChI

InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-13-16-24-25(21-14-11-10-12-15-21)26(24)22-17-19-23(27-2)20-18-22/h10-12,14-15,17-20,24-25H,3-9,13,16H2,1-2H3/t24-,25+,26?/m0/s1

InChI Key

CUJHFACFSYDOPE-LHJLODMPSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCC1C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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